molecular formula C7H16N2 B13249154 N,N,2-trimethylpyrrolidin-3-amine

N,N,2-trimethylpyrrolidin-3-amine

Cat. No.: B13249154
M. Wt: 128.22 g/mol
InChI Key: RFCFJJAUESUTQG-UHFFFAOYSA-N
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Description

N,N,2-trimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C7H16N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethylpyrrolidin-3-amine typically involves the reaction of pyrrolidine with methylating agents. One common method is the alkylation of pyrrolidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methylating agent. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidines depending on the nature of the substituent.

Scientific Research Applications

N,N,2-trimethylpyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N,N,2-trimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound of N,N,2-trimethylpyrrolidin-3-amine, known for its use in organic synthesis.

    N-methylpyrrolidine: A similar compound with one methyl group attached to the nitrogen atom.

    N,N-dimethylpyrrolidine: Another derivative with two methyl groups attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N,N,2-trimethylpyrrolidin-3-amine

InChI

InChI=1S/C7H16N2/c1-6-7(9(2)3)4-5-8-6/h6-8H,4-5H2,1-3H3

InChI Key

RFCFJJAUESUTQG-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)N(C)C

Origin of Product

United States

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